molecular formula C12H16O2 B156424 Ethyl 2,4,6-trimethylbenzoate CAS No. 1754-55-8

Ethyl 2,4,6-trimethylbenzoate

Cat. No.: B156424
CAS No.: 1754-55-8
M. Wt: 192.25 g/mol
InChI Key: ZXTXIZPSMQCYBN-UHFFFAOYSA-N
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Description

It is a colorless to light yellow liquid that is insoluble in water . This compound is primarily used in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,4,6-trimethylbenzoate can be synthesized through the esterification of 2,4,6-trimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4,6-trimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2,4,6-trimethylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various derivatives.

    Biology: The compound is used in the study of ester hydrolysis and enzyme-catalyzed reactions involving esters.

    Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4,6-trimethylbenzoate primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Ethyl 2,4,6-trimethylbenzoate can be compared with other esters of benzoic acid:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group. It has a lower molecular weight and different physical properties.

    Propyl 2,4,6-trimethylbenzoate: Similar structure but with a propyl group. It has a higher molecular weight and different solubility characteristics.

    Butyl 2,4,6-trimethylbenzoate: Similar structure but with a butyl group.

This compound is unique due to its specific ester group, which imparts distinct reactivity and physical properties compared to its analogs.

Properties

IUPAC Name

ethyl 2,4,6-trimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-5-14-12(13)11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTXIZPSMQCYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169980
Record name Ethyl 2,4,6-trimethylbenzoate
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1754-55-8
Record name Benzoic acid, 2,4,6-trimethyl-, ethyl ester
Source CAS Common Chemistry
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Record name Ethyl 2,4,6-trimethylbenzoate
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Record name 1754-55-8
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Record name Ethyl 2,4,6-trimethylbenzoate
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Record name Ethyl 2,4,6-trimethylbenzoate
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Record name ETHYL 2,4,6-TRIMETHYLBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why was ethyl 2,4,6-trimethylbenzoate chosen as a substrate in the study on tricarbonylchromium complexes?

A1: The research aimed to investigate how different substituents on benzoic acid esters influence the formation and properties of their corresponding tricarbonylchromium complexes []. this compound, with its three methyl substituents, likely served as a model compound to understand the steric and electronic effects of bulky substituents on the complexation process. This approach allows researchers to establish structure-property relationships for this class of organometallic compounds.

Q2: What spectroscopic data was used to characterize the tricarbonylchromium complex of this compound?

A2: While the abstract doesn't specify the exact techniques employed, it mentions that the study presents "preparative and spectral data" for all synthesized complexes, including the one with this compound []. This likely includes techniques like infrared spectroscopy (IR) to identify the characteristic carbonyl stretches of the tricarbonylchromium moiety and nuclear magnetic resonance (NMR) spectroscopy to analyze the electronic environment and confirm the structure of the complex. Additionally, other techniques like mass spectrometry and elemental analysis may have been employed for further characterization.

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